Product packaging for APDye 488 Picolyl Azide(Cat. No.:)

APDye 488 Picolyl Azide

Cat. No.: B8116048
M. Wt: 721.7 g/mol
InChI Key: FNTAQGUIISHKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Picolyl Azide is an advanced fluorescent probe designed for highly efficient biomolecular labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound features a bright, green-fluorescent APDye Fluor 488 dye, which is spectrally similar to Alexa Fluor® 488 and is optimized for 488 nm laser lines . The dye is water-soluble and provides stable fluorescence across a wide pH range (pH 4-10), making it ideal for sensitive detection in microscopy and flow cytometry . The key innovation of this reagent is the incorporation of a picolyl azide group. This moiety acts as an internal copper-chelating motif, significantly enhancing the CuAAC reaction kinetics . By raising the effective local concentration of Cu(I) at the reaction site, it enables a dramatic increase in labeling efficiency and signal intensity—up to 40-fold compared to conventional azides . This design allows for at least a tenfold reduction in the required concentration of the copper catalyst, thereby minimizing copper-induced toxicity and protecting the integrity of sensitive biomolecules such as proteins (e.g., GFP), nucleic acids (RNA, oligos), and small molecules like phalloidin . This results in a faster, more sensitive, and more biocompatible labeling protocol, which is especially valuable for detecting low-abundance targets or performing experiments in living systems . Key Applications: Live-cell imaging of proteins, glycans, or nucleic acids. Flow cytometry (FACS) and cell tracking. Post-synthetic labeling of oligonucleotides (DNA, RNA). Activity-based protein profiling (ABPP) and glycan profiling. Visualization of protein synthesis using alkyne-bearing analogs like O-propargyl-puromycin (OPP) . Specifications: Excitation/Emission: ~494/517 nm (compatible with standard FITC/AF488 filter sets). Extinction Coefficient: ~73,000 cm⁻¹M⁻¹ . Solubility: Water, DMSO, DMF . Storage: Store desiccated at -20°C, protected from light . This product is For Research Use Only. Not for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H23N7O11S2 B8116048 APDye 488 Picolyl Azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-[6-(azidomethyl)pyridin-3-yl]-3-oxopropyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N7O11S2/c31-21-7-5-18-24(19-6-8-22(32)28(50(45,46)47)26(19)48-25(18)27(21)49(42,43)44)17-4-2-14(11-20(17)30(40)41)29(39)34-10-9-23(38)15-1-3-16(35-12-15)13-36-37-33/h1-8,11-12,31H,9-10,13,32H2,(H,34,39)(H,40,41)(H,42,43,44)(H,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAQGUIISHKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(=O)C2=CN=C(C=C2)CN=[N+]=[N-])C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N7O11S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Apdye 488 Picolyl Azide: a Specialized Fluorescent Probe for Enhanced Bioorthogonal Reactivity

Molecular Design Principles of APDye 488 Picolyl Azide (B81097)

The efficacy of APDye 488 Picolyl Azide stems from the synergistic integration of three key chemical components: a picolyl moiety, an azide functional group, and a high-performance fluorophore system. This intelligent design directly addresses the core requirements for sensitive and rapid biomolecular labeling in complex biological environments.

Contribution of the Picolyl Moiety to Reaction Kinetics

The defining feature of this probe is the incorporation of a picolyl group, a pyridine (B92270) ring with an azidomethyl substituent. This structural element acts as a copper-chelating motif, which is instrumental in accelerating the CuAAC reaction. By positioning the pyridine nitrogen adjacent to the azide, the picolyl moiety effectively captures and localizes the Cu(I) catalyst at the site of the reaction. This chelation-assisted mechanism is presumed to significantly increase the local concentration of the catalyst, thereby boosting the reaction's efficiency. Research has demonstrated that this design leads to a dramatic increase in reaction rates compared to conventional, non-chelating azides. The kinetic enhancement is so pronounced that it can more than compensate for the omission of accelerating ligands like THPTA or a tenfold reduction in copper concentration.

Role of the Azide Functionality in Bioconjugation Reactions

The azide group serves as the bioorthogonal reactive handle of the molecule. Bioorthogonal reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functionalities present in biological systems. The azide is small, abiotic, and does not participate in native biological processes, making it an ideal chemical reporter for selectively tagging biomolecules. In the context of CuAAC, the azide group reacts specifically and efficiently with a complementary alkyne-modified target, such as a protein, nucleic acid, or glycan, to form a stable triazole linkage. This high degree of specificity ensures that the fluorescent dye is attached only to the intended molecular target, minimizing off-target labeling and background signal.

Integration with the Fluorophore System for Optical Performance

This compound is equipped with the APDye 488 fluorophore, a bright and photostable green-fluorescent dye. This dye is spectrally similar to other widely used fluorophores like Alexa Fluor® 488. The integration of this high-quantum-yield fluorophore provides the strong signal intensity necessary for sensitive detection in various applications. The optical properties of the APDye 488 system are well-suited for standard green channel imaging, with excitation and emission maxima typically around 495 nm and 520 nm, respectively. Its fluorescence is stable over a broad pH range, ensuring reliable performance under diverse experimental conditions found in biological imaging.

PropertyValue
Excitation Maximum~495 nm
Emission Maximum~520 nm
ColorBright Green
Laser Line Optimization488 nm
pH StabilitypH 4 to 10

Mechanistic Advantages in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The molecular design of this compound translates into significant mechanistic advantages in CuAAC, leading to faster, more sensitive, and more biocompatible labeling protocols.

Enhanced Copper Chelation and Local Concentration Effects at the Reaction Site

The primary mechanistic advantage of the picolyl azide structure is its ability to chelate copper. The nitrogen atom within the pyridine ring of the picolyl group coordinates with the Cu(I) catalyst, effectively tethering it to the azide reactant. This intramolecular chelation raises the effective concentration of the copper catalyst at the reaction site, promoting the formation of the copper-acetylide intermediate and its subsequent reaction with the azide. This localized catalysis dramatically accelerates the rate-determining step of the cycloaddition. Studies have shown that picolyl azides can yield significant product formation in minutes, even under conditions where conventional azides show no detectable reaction. This enhanced reactivity leads to a substantial increase in signal intensity, with reports of up to a 40-fold increase compared to standard azides.

Optimization of Reaction Efficiency at Reduced Copper Concentrations

A critical challenge for in-vivo applications of CuAAC is the cytotoxicity associated with the copper catalyst. High concentrations of copper can generate reactive oxygen species (ROS), leading to cellular damage. The enhanced kinetics afforded by the picolyl azide moiety directly addresses this issue. The high efficiency of the chelation-assisted reaction means that significantly lower concentrations of copper are required to achieve effective labeling. It has been demonstrated that the use of picolyl azides allows for at least a tenfold reduction in the copper catalyst concentration without sacrificing labeling efficiency. In fact, the reaction rate of a chelating picolyl azide at a low copper concentration (e.g., 10 µM) can surpass that of a non-chelating azide at a much higher concentration (e.g., 100 µM). This ability to perform efficient click chemistry with as little as 10-40 µM of copper significantly improves the biocompatibility of the labeling protocol, making it suitable for applications in living cells and organisms.

FeatureConventional AzidePicolyl Azide
Copper Requirement High (e.g., 100 µM)Low (e.g., 10-40 µM)
Reaction Rate SlowerDramatically Faster
Signal Intensity StandardUp to 40-fold increase
Biocompatibility Limited by copper toxicitySignificantly Improved

Minimization of Copper-Induced Biological Perturbations and Side Reactions

A primary challenge in applying CuAAC reactions within living systems is the inherent toxicity associated with copper ions. nih.gov Free copper can catalyze the formation of reactive oxygen species (ROS), denature proteins, and cleave nucleic acids, leading to significant biological perturbations. nih.govthermofisher.com this compound is designed to mitigate these effects through its integrated picolyl azide moiety, which contains a copper-chelating motif. vectorlabs.comresearchgate.netvectorlabs.com

Table 1: Comparative CuAAC Reaction Conditions and Outcomes
Azide TypeCopper (Cu) ConcentrationRelative Signal IntensityAssociated Cellular Perturbation
Conventional Azide100 µMStandardHigher potential for toxicity
This compound 10 µM 1.6-fold greater than conventional azide at 100 µM Cu nih.gov Significantly reduced
Conventional Azide (with BTTAA ligand)100 µMStandardModerate
This compound (with BTTAA ligand) 40 µM 3.9-fold greater than conventional azide at 100 µM Cu nih.gov Minimal

Improved Biocompatibility for Cellular and In Vivo Applications

The ability to perform the CuAAC reaction with substantially lower copper concentrations directly translates to vastly improved biocompatibility for cellular and in vivo studies. vectorlabs.comvectorlabs.com The reduced cytotoxicity of the labeling protocol is a critical advantage when working with sensitive biological systems. nih.govfrontiersin.org Studies have successfully demonstrated that the combination of a picolyl azide with a copper-chelating ligand like THPTA allows for efficient labeling in live cells using copper concentrations as low as 40 µM, at which no toxicity was observed. nih.govfrontiersin.org

This enhanced biocompatibility makes this compound an ideal probe for a range of applications that were previously challenging with standard CuAAC chemistry. These include the sensitive detection of metabolically labeled proteins and RNAs within cells and the specific tagging of cell-surface proteins. nih.gov The dramatic increase in signal intensity, reported to be up to 40-fold compared to conventional azides, is especially beneficial for imaging low-abundance biomolecules, where maximizing the signal-to-noise ratio is paramount. vectorlabs.comvectorlabs.com The probe's design, therefore, not only protects the biological sample from copper-induced stress but also enhances the sensitivity of detection, enabling more precise and detailed biological insights. wordpress.com

Table 2: Features of this compound for Biological Applications
FeatureAdvantagePrimary Application Benefit
Internal Copper-Chelating MotifIncreases effective local copper concentration. vectorlabs.comvectorlabs.comEnables lower overall copper usage.
Reduced Copper RequirementMinimizes copper-induced toxicity and side reactions. nih.govthermofisher.comImproved cell viability and data reliability.
Enhanced Reaction KineticsFaster and more efficient labeling, even at low copper levels. nih.govShorter incubation times for live-cell imaging.
Increased Signal IntensityUp to 40-fold signal enhancement over conventional azides. vectorlabs.comvectorlabs.comSensitive detection of low-abundance targets.
High BiocompatibilitySuitable for use in live cells and in vivo models. nih.govfrontiersin.orgEnables dynamic studies in native biological contexts.

Advanced Methodologies and Applications of Apdye 488 Picolyl Azide in Biological Systems Research

Site-Specific Biomolecule Labeling Strategies

The versatility of APDye 488 Picolyl Azide (B81097) is demonstrated in its broad applicability across various classes of biomolecules, enabling researchers to achieve highly specific labeling for diverse research applications.

Protein and Peptide Bioconjugation

The precise labeling of proteins and peptides is critical for understanding their function, localization, and dynamics. APDye 488 Picolyl Azide facilitates this through several advanced strategies that introduce an alkyne handle into the target protein, which then serves as a reaction partner for the dye.

Genetic code expansion is a sophisticated technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups directly into a protein's polypeptide chain. nih.govfrontiersin.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a specific codon, often the amber stop codon (UAG), and inserts the desired ncAA during protein translation. springernature.com

A significant advancement in this area is the development of the ncAA paz-lysine (PazK), which contains a picolyl azide motif. researchgate.networdpress.com Through amber suppression, PazK can be efficiently and site-specifically incorporated into proteins in mammalian cells. researchgate.net Instead of the protein being labeled with an alkyne, the protein itself carries the picolyl azide functionality. This "reverse" labeling strategy allows for subsequent reaction with an alkyne-functionalized molecule of interest. However, for fluorescent labeling, this would involve reacting the PazK-containing protein with an alkyne-modified fluorophore. The key advantage of incorporating the picolyl azide directly into the protein is the enhanced reactivity it imparts, facilitating efficient labeling even at low copper concentrations, which is crucial for maintaining cell viability.

StrategyDescriptionKey Advantage
PazK-mediated Labeling Site-specific incorporation of paz-lysine (PazK), a non-canonical amino acid containing a picolyl azide, into a target protein via genetic code expansion.Enhanced reaction kinetics for subsequent click chemistry with alkyne-modified probes, allowing for lower copper concentrations and improved biocompatibility. researchgate.net

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a widely used method for labeling newly synthesized proteins. nih.gov In this approach, cells are cultured with a non-canonical amino acid that acts as a surrogate for a natural amino acid, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) for methionine. These ncAAs are incorporated into proteins during translation, introducing a bioorthogonal handle (an azide or an alkyne, respectively).

When HPG is used, the incorporated alkyne groups on nascent proteins can be specifically tagged with this compound. The enhanced reactivity of the picolyl azide allows for efficient and sensitive detection of newly synthesized proteins with high temporal resolution. wordpress.com This technique has been instrumental in studying protein synthesis dynamics in various biological contexts, from single cells to complex organisms. BONCAT, coupled with the superior properties of picolyl azide dyes, provides a robust platform for proteome-wide analysis of translational activity.

TechniqueDescriptionApplication with this compound
BONCAT Metabolic labeling of newly synthesized proteins by incorporating non-canonical amino acids with bioorthogonal handles (e.g., HPG with an alkyne group).This compound reacts with the alkyne-handle of HPG-labeled proteins for fluorescent detection of nascent proteomes.

A significant challenge in proteomics and cell biology is the detection of proteins that are expressed at very low levels. The inherent properties of this compound make it particularly well-suited for this task. The picolyl group's copper-chelating ability significantly accelerates the CuAAC reaction, leading to a substantial increase in signal intensity compared to conventional azides. wordpress.comnih.gov Reports have indicated up to a 40-fold increase in signal, which is critical for visualizing low-abundance targets. wordpress.com

This enhanced sensitivity allows for a reduction in the required concentration of the copper catalyst by at least ten-fold without compromising labeling efficiency. wordpress.comresearchgate.net Lowering the copper concentration is vital for preserving the integrity and function of sensitive biomolecules and for reducing cellular toxicity in live-cell imaging experiments. wordpress.comnih.gov Consequently, this compound is an invaluable tool for studies focusing on rare proteins, such as signaling molecules or transcription factors, which often play crucial roles in cellular function. wordpress.com

Nucleic Acid Labeling for Genomic and Transcriptomic Studies

Beyond proteins, this compound is also a valuable reagent for the fluorescent labeling of nucleic acids. researchgate.net Similar to protein labeling strategies, alkyne-modified nucleosides can be metabolically incorporated into DNA or RNA during replication or transcription. These bioorthogonally tagged nucleic acids can then be visualized using click chemistry with this compound.

A critical consideration in nucleic acid labeling is the potential for high concentrations of copper to cause denaturation or degradation of the DNA or RNA strands. The ability to perform the click reaction efficiently with minimal copper concentrations is a distinct advantage of using picolyl azides. This "low-copper" approach helps to maintain the structural integrity of the nucleic acids, ensuring more reliable and accurate experimental outcomes in applications such as fluorescence in situ hybridization (FISH) and studies of DNA replication and RNA synthesis.

Glycan Profiling and Metabolic Engineering in Glycobiology Research

Glycans, the complex carbohydrate structures on the surface of cells and proteins, play pivotal roles in a vast array of biological processes. Metabolic oligosaccharide engineering (MOE) is a powerful technique to study glycans, which involves introducing unnatural, azide-modified sugars into cellular metabolic pathways. These azido (B1232118) sugars are incorporated into glycoconjugates, effectively tagging them with a bioorthogonal handle.

Small Molecule Probe Development and Labeling

This compound is a key reagent in the development of fluorescent small molecule probes, enabling the visualization and tracking of molecules that are not amenable to genetic tagging with fluorescent proteins. The core of its utility lies in the principles of bioorthogonal chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry. axispharm.commdpi.comnih.gov This reaction allows for the covalent and highly specific conjugation of the APDye 488 fluorophore to a small molecule of interest that has been pre-functionalized with an alkyne group. broadpharm.com

The defining feature of this compound is the picolyl azide moiety. This structure incorporates a copper-chelating motif, which significantly enhances the rate and efficiency of the CuAAC reaction. vectorlabs.comvectorlabs.com This enhancement allows for a substantial reduction in the concentration of the copper catalyst required, often by at least tenfold, which is critical for minimizing cytotoxicity in biological systems. broadpharm.comvectorlabs.comvectorlabs.com The result is a more biocompatible labeling protocol suitable for sensitive applications, including the study of biomolecules that can be damaged by high copper concentrations, such as fluorescent proteins (e.g., GFP, RPE) and nucleic acids. thermofisher.com

The development process for a small molecule probe using this compound involves two main steps:

Modification of the Target Molecule: The small molecule of interest is chemically synthesized to include a terminal alkyne group. This modification is designed to be minimally perturbative to the molecule's biological activity.

Click Chemistry Reaction: The alkyne-modified small molecule is then reacted with this compound in the presence of a copper(I) catalyst. The picolyl group on the dye chelates the copper, concentrating it at the reaction site and accelerating the formation of a stable triazole linkage. broadpharm.comvectorlabs.com

This methodology has been successfully applied to label a variety of small molecules, including metabolic precursors, drugs, and lipids, allowing for their subsequent tracking within cellular environments. thermofisher.comvectorlabs.com The high sensitivity and strong signal intensity of the APDye 488 fluorophore make it particularly well-suited for detecting low-abundance targets. axispharm.comvectorlabs.com

FeatureDescriptionBenefit in Probe Development
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly specific and efficient covalent bond formation.
Key Functional Group Picolyl AzideIncorporates a copper-chelating motif for enhanced reaction kinetics. vectorlabs.comvectorlabs.com
Catalyst Requirement Reduced Copper(I) ConcentrationMinimizes cellular toxicity and damage to sensitive biomolecules. thermofisher.com
Target Modification Alkyne FunctionalizationAllows for the specific attachment of the dye to the small molecule of interest.
Fluorophore APDye 488Bright green fluorescence with high quantum yield, suitable for sensitive detection. broadpharm.com

Advanced Imaging Modalities

Fluorescence Microscopy for Subcellular Localization and Dynamics

Once a biomolecule or small molecule is labeled with this compound, fluorescence microscopy becomes a powerful tool to investigate its localization and dynamic behavior within the cell. nih.gov The bright and photostable green fluorescence of the APDye 488 moiety, with excitation and emission maxima around 495 nm and 520 nm respectively, is well-suited for standard microscopy filter sets (e.g., FITC). axispharm.combroadpharm.comvectorlabs.com

A key application is the detailed mapping of a labeled molecule's distribution within various subcellular compartments. For instance, researchers have used the analogous Alexa Fluor 488 alkyne to react with azide-modified platinum-based drugs to visualize their accumulation within the cell nucleus. nih.gov Confocal microscopy studies revealed high-intensity fluorescence concentrated in the nuclei of cancer cells, confirming the drug's mechanism of targeting DNA. nih.gov Furthermore, these studies demonstrated the ability to correlate fluorescence intensity with the concentration of the administered compound, showing a clear dose-dependent increase in nuclear signal. nih.gov

The dynamics of labeled molecules can also be tracked over time. For example, by labeling nascently synthesized proteins with an alkyne-containing amino acid analog and subsequently reacting it with this compound, the trafficking and ultimate destination of these new proteins can be followed. This allows for the study of processes like protein secretion, degradation, and incorporation into larger cellular structures. nih.gov The high signal-to-noise ratio afforded by the picolyl azide's enhanced reactivity is particularly advantageous for tracking the movement of individual particles or clusters of molecules within the crowded cellular environment. vectorlabs.com

ParameterValue/DescriptionRelevance to Microscopy
Excitation Maximum ~495-499 nmCompatible with standard 488 nm laser lines. axispharm.combroadpharm.com
Emission Maximum ~517-520 nmEmits in the green channel, easily detectable with common filter sets. broadpharm.comvectorlabs.com
Quantum Yield High (e.g., ~0.92 for equivalent dyes)Produces a bright signal for sensitive detection. broadpharm.com
Photostability HighResists photobleaching during extended imaging sessions. vectorlabs.com
Applications Subcellular mapping, protein trafficking, drug localization.Enables visualization of molecular distribution and movement. nih.govnih.gov

Live-Cell Imaging Techniques and Considerations

The enhanced biocompatibility of the labeling reaction using this compound makes it exceptionally well-suited for live-cell imaging. vectorlabs.comthermofisher.com Traditional CuAAC reactions often require copper concentrations that are toxic to cells, precluding long-term observation of dynamic processes. thermofisher.com The picolyl azide chemistry circumvents this limitation by enabling efficient labeling with significantly lower and less harmful levels of copper, thereby preserving cellular function and viability. vectorlabs.comthermofisher.com

Several considerations are crucial for successful live-cell imaging with this probe:

Labeling Time and Concentration: The reaction between the alkyne-tagged biomolecule and this compound should be optimized to be as short as possible to minimize stress on the cells. Concentrations of the dye and catalyst must be carefully titrated to achieve sufficient signal without inducing toxicity. thermofisher.com

Minimizing Phototoxicity: Illumination intensity and exposure times must be minimized to prevent phototoxic effects, which can alter cell behavior and lead to artifacts. thermofisher.com The high brightness of APDye 488 is an advantage here, as it allows for the use of lower laser power.

Maintaining Cell Health: Throughout the imaging experiment, cells must be maintained in an appropriate culture medium at a stable temperature and pH to ensure that the observed dynamics are representative of normal physiological processes. thermofisher.com

Controls: Proper controls are essential. This includes imaging alkyne-modified cells that have not been exposed to the dye and cells that have not been modified with alkynes but are subjected to the complete labeling reaction. This helps to account for any background fluorescence or artifacts introduced by the labeling process itself.

The ability to perform click chemistry in living systems with minimal perturbation has opened the door to visualizing a wide array of dynamic events, such as metabolic activity, in real-time. nih.gov For example, by introducing alkyne-modified metabolic precursors for proteins, glycans, or lipids, their incorporation and trafficking can be imaged in live cells following labeling with this compound. mdpi.comnih.gov

Applications in In Vivo Studies, including Complex Tissue Analysis

While the primary application of this compound is in cell culture systems, the principles of bioorthogonal chemistry are increasingly being extended to studies in whole organisms and complex tissues. nih.gov The ability to use low copper concentrations is a critical prerequisite for such in vivo applications, as systemic copper toxicity is a major concern. thermofisher.com

Ex vivo analysis is a common approach where tissues from an organism that has been administered an alkyne-modified molecule are harvested, sectioned, and then subjected to the click labeling reaction with this compound. springernature.com This allows for high-resolution mapping of the molecule's distribution within the complex architecture of the tissue. For example, this method could be used to determine the tissue-specific accumulation of a drug or to identify cells with high metabolic activity in a developing organism.

Direct in vivo labeling is more challenging due to systemic delivery and clearance of the dye and catalyst, but it represents a significant area of ongoing research. The small size and bioorthogonal nature of the azide and alkyne groups make them ideal for penetrating tissues and specifically reacting at the target site. mdpi.comnih.gov The enhanced reaction kinetics of the picolyl azide could be particularly beneficial in this context, where reactant concentrations may be lower and reaction times more limited than in cell culture.

Integration with Super-Resolution Microscopy Approaches

Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, offer the ability to visualize cellular structures with near-molecular resolution. ibidi.commdpi.com The successful application of SRM relies on the use of bright, photostable fluorophores and high-density labeling of the target structure. Click chemistry, including reactions with picolyl azides, is an ideal method for achieving the dense, specific labeling required for many SRM modalities like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). researchgate.nettue.nl

The small size of the this compound molecule, compared to larger antibody or fluorescent protein tags, is a significant advantage in SRM. nih.gov This minimizes the "linkage error," which is the distance between the fluorophore and the actual target molecule, leading to a more accurate representation of the underlying biological structure. nih.gov

Researchers have demonstrated that click-labeling nucleic acids with fluorophore-azides enables high-density labeling compatible with super-resolution imaging. researchgate.net This has allowed for the visualization of fine structures like the ring-like organization of RNA within nucleoli, which would be unresolvable with conventional microscopy. researchgate.net The photophysical properties of APDye 488, combined with the efficient and dense labeling provided by the picolyl azide chemistry, make it a promising candidate for integration into such advanced imaging workflows, enabling the study of molecular assemblies and subcellular architecture at the nanoscale. mdpi.comresearchgate.net

Quantitative Biological Assays

Beyond qualitative imaging, this compound is a valuable tool for quantitative biological assays. The intensity of the fluorescence signal can be directly correlated with the amount of labeled target molecule, enabling precise measurement in various formats, including microscopy-based analysis and flow cytometry. broadpharm.comnih.gov

A prominent example is the measurement of nascent protein synthesis. nih.gov In this type of assay, cells are cultured with an alkyne-containing analog of puromycin, O-propargyl-puromycin (OPP), which incorporates into newly synthesized polypeptide chains. After incubation, the cells are fixed, permeabilized, and reacted with this compound. The resulting fluorescence is a direct measure of the global rate of protein synthesis.

This method offers a sensitive, non-radioactive alternative to traditional assays that use radiolabeled amino acids. nih.gov The fluorescence intensity of individual cells can be quantified using image analysis software or flow cytometry, allowing for the study of how different treatments or conditions affect protein synthesis rates across a cell population. The enhanced signal from the picolyl azide chemistry can improve the sensitivity of such assays, making it possible to detect subtle changes in translational activity or to analyze cells with low metabolic rates. vectorlabs.comvectorlabs.com

Assay TypeTarget MoleculePrinciple of QuantificationResearch Question Addressed
Protein Synthesis Assay Nascent Polypeptides (via OPP)Fluorescence intensity is proportional to the rate of OPP incorporation. nih.govHow do specific drugs or environmental stressors affect global protein translation?
DNA Replication Assay Newly Synthesized DNA (via EdU)Fluorescence intensity correlates with the amount of EdU incorporated during S-phase.What is the proportion of cells in a population that are actively dividing?
Glycan Analysis Specific Glycan PopulationsSignal intensity reflects the abundance of metabolically labeled glycans on the cell surface or within organelles.How does cell surface glycosylation change during development or disease?
Drug Uptake/Binding Alkyne-modified DrugCellular fluorescence indicates the amount of drug that has entered the cell and bound to its target. nih.govWhat is the cellular accumulation and distribution of a novel therapeutic compound?

Flow Cytometry for Single-Cell Analysis and Sorting

This compound has emerged as a critical tool in flow cytometry for the detailed analysis and sorting of individual cells. Its utility is centered on its bright green fluorescence and, most importantly, the enhanced efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction afforded by the picolyl azide moiety. vectorlabs.comaxispharm.com This specific chemical group incorporates a copper-chelating motif that increases the effective concentration of the copper(I) catalyst at the reaction site. broadpharm.comvectorlabs.comvectorlabs.com This chelation-assisted mechanism significantly accelerates the conjugation reaction, allowing for a reduction in the required copper catalyst concentration by at least tenfold compared to conventional azides without compromising labeling efficiency. broadpharm.comvectorlabs.comvectorlabs.com The lower copper requirement enhances the biocompatibility of the labeling protocol, minimizing cellular toxicity and making it ideal for sensitive single-cell studies. vectorlabs.comvectorlabs.com

A primary application in single-cell analysis is the monitoring of cellular proliferation. In these assays, the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which contains an alkyne group, is introduced to a cell population. Cells undergoing active DNA synthesis incorporate EdU into their newly synthesized DNA. Following fixation and permeabilization, the cells are treated with this compound. The azide group on the dye reacts specifically with the alkyne group on the incorporated EdU via the CuAAC click reaction. This results in highly specific and intensely fluorescent labeling of cells that were in the S-phase of the cell cycle during the EdU pulse.

Flow cytometry can then be used to quantify the fluorescence of thousands of individual cells per second. The strong signal intensity provided by this compound ensures sensitive detection, which is particularly valuable for identifying cells with low levels of DNA synthesis or other low-abundance alkyne-tagged biomolecules. axispharm.combroadpharm.comvectorlabs.com This methodology allows for precise quantification of the percentage of proliferating cells within a heterogeneous population.

The capabilities of this technique extend beyond analysis to include physical cell sorting. Fluorescence-Activated Cell Sorting (FACS), a specialized form of flow cytometry, utilizes the fluorescent signal generated by this compound to isolate specific cell populations. For instance, proliferating cells labeled with the dye can be identified and physically separated from non-proliferating cells. These sorted, viable cell populations can then be used for subsequent downstream applications, such as cell culture, RNA sequencing, or proteomics, enabling a deeper investigation into the characteristics of specific cellular subsets. The conjugates are widely used in microscopy, flow cytometry, and other applications. broadpharm.com

ParameterSpecificationRelevance to Flow Cytometry & Cell Sorting
Excitation Maximum~495-499 nm axispharm.combroadpharm.comCompatible with standard 488 nm blue laser lines found in most flow cytometers.
Emission Maximum~520 nm axispharm.combroadpharm.comEmits in the green channel, fitting into standard detector configurations (e.g., FITC channel).
Reactive GroupPicolyl Azide axispharm.comEnables highly efficient, biocompatible CuAAC click reaction with alkyne-modified targets. vectorlabs.comvectorlabs.com
Key AdvantageEnhanced CuAAC Kinetics axispharm.comAllows for significantly lower copper catalyst levels, reducing cytotoxicity and preserving cell health for analysis and sorting. broadpharm.comvectorlabs.comvectorlabs.com
Primary ApplicationCell Proliferation Assays (with EdU)Provides specific, high-intensity labeling of S-phase cells for accurate quantification and isolation.

High-Throughput Screening in Biochemical Contexts

The unique properties of this compound make it a highly suitable reagent for the development of robust high-throughput screening (HTS) assays in biochemical contexts. HTS methodologies rely on the rapid and sensitive detection of molecular events, often in a miniaturized, multi-well plate format. The bioorthogonal nature of the click chemistry reaction, combined with the dye's strong fluorescence, addresses key requirements for successful HTS assay design. axispharm.comaxispharm.com

In a biochemical HTS assay, the goal is typically to identify inhibitors or activators of a specific enzyme, such as a kinase, methyltransferase, or glycosyltransferase. A common strategy involves designing a substrate that becomes tagged with an alkyne moiety upon modification by the target enzyme. The reaction can then be quantified by adding this compound and a copper catalyst, leading to a fluorescent signal that is directly proportional to enzyme activity.

The accelerated reaction kinetics of the picolyl azide are a major advantage in the HTS environment. nih.gov The ability to achieve complete and rapid labeling ensures that the assay endpoint can be reached quickly, increasing throughput. Furthermore, the high sensitivity and bright fluorescence of this compound mean that even small amounts of product can be detected, allowing for the use of lower enzyme and substrate concentrations, which can be a significant cost-saving measure in large-scale screens. axispharm.com

For example, a conceptual HTS assay to screen for inhibitors of a specific glycosyltransferase could be designed as follows:

An alkyne-containing sugar donor and a biotinylated peptide acceptor are incubated with the enzyme in the wells of a 384- or 1536-well plate, along with potential inhibitory compounds.

The reaction is stopped, and the contents of the wells are transferred to a streptavidin-coated plate, which captures the biotinylated peptide (both modified and unmodified).

After washing to remove unreacted components, the this compound and the CuAAC reaction cocktail are added.

The fluorescent dye is covalently attached only to the peptides that have been successfully modified with the alkyne-sugar by the enzyme.

The plate is read on a fluorescence plate reader. A high fluorescence signal indicates high enzyme activity, while a low signal indicates the presence of an effective inhibitor.

This approach leverages the specificity of the click reaction to create a "signal-on" assay with a high signal-to-background ratio, a critical feature for a reliable HTS campaign. The robust and efficient nature of the picolyl azide-alkyne reaction makes this compound an excellent choice for this and similar biochemical HTS applications. rsc.org

Assay ComponentDescriptionRole of this compound
Enzyme Targete.g., Glycosyltransferase, Kinase, MethyltransferaseNot directly involved; its activity is what is being measured.
Substrate 1 (Donor)Molecule containing an alkyne group (e.g., alkyne-sugar)Provides the reactive handle for the click reaction.
Substrate 2 (Acceptor)Molecule to be modified (e.g., biotinylated peptide)Allows for immobilization and separation post-reaction.
Detection ReagentThis compoundProvides a quantifiable fluorescent signal upon reaction with the enzyme-modified substrate.
Assay PrincipleQuantification of enzyme-catalyzed alkyne incorporationIts bright fluorescence and efficient, rapid click reaction enable sensitive and fast signal generation suitable for HTS.

Considerations for Optimal Application and Future Research Directions

Comparative Analysis with Other Fluorescent Azide (B81097) Probes and Analogs

The selection of a fluorescent probe is a critical decision in experimental design, with factors such as brightness, photostability, reaction efficiency, and spectral compatibility dictating the success of an application. APDye 488 Picolyl Azide offers distinct advantages, primarily rooted in the chemical properties of its picolyl azide group.

The key innovation of picolyl azide lies in its integrated copper-chelating motif. vectorlabs.comvectorlabs.com This structure raises the effective concentration of the Cu(I) catalyst at the reaction site, significantly accelerating the rate of CuAAC, also known as click chemistry. vectorlabs.comnih.gov Research has shown that this chelation-assisted mechanism leads to much faster reaction kinetics compared to conventional, non-chelating azides. nih.gov This enhancement allows for the use of significantly lower copper concentrations (as low as 10–100 µM), which is crucial for minimizing cellular toxicity in live-cell imaging and in vivo studies. vectorlabs.comnih.gov In some cases, a tenfold reduction in the copper catalyst concentration can be achieved without sacrificing labeling efficiency. vectorlabs.combroadpharm.com The increased signal intensity is another major benefit, with reports of up to a 40-fold increase compared to standard azide probes under similar conditions, making it ideal for detecting low-abundance targets. vectorlabs.comvectorlabs.com

When compared to other prominent green fluorescent azide dyes such as Alexa Fluor 488 Azide and CF488A Azide, this compound holds a competitive position due to both its enhanced reactivity and its spectral properties. Dyes like AZDye™ 488, which is structurally identical to Alexa Fluor® 488, are noted to have absorption and emission spectra that are a perfect match to other dyes based on the sulfonated rhodamine 110 core, including Alexa Fluor® 488 and CF® 488A. vectorlabs.comvectorlabs.com This spectral similarity ensures that APDye 488 is compatible with standard filter sets (e.g., FITC/TRITC) and instrumentation designed for the 488 nm laser line. axispharm.comvectorlabs.com The primary distinction and advantage of the this compound variant is the kinetically favorable picolyl group, which is not a standard feature of regular Alexa Fluor or CF Dye azides.

Below is a comparative table of their photophysical properties.

FeatureThis compoundAlexa Fluor 488 AzideCF488A Dye Azide
Excitation Max (nm) ~495 nm axispharm.com~495 nm lumiprobe.com~490 nm
Emission Max (nm) ~520 nm axispharm.com~519 nm lumiprobe.com~515 nm
Extinction Coefficient (cm⁻¹M⁻¹) ~73,000 vectorlabs.comjenabioscience.com~73,000~70,000
Quantum Yield ~0.92 broadpharm.com~0.92~0.90
Key Feature Picolyl azide for enhanced CuAAC reaction rates and lower Cu(I) concentration. vectorlabs.comnih.govHigh photostability and brightness, pH insensitive (pH 4-10). lumiprobe.comHigh photostability and brightness.
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) axispharm.comCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) lumiprobe.comCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the core fluorophore of these dyes provides comparable brightness and spectral characteristics, the picolyl azide moiety of this compound provides a significant advantage in the context of copper-catalyzed click chemistry, enabling faster, more sensitive, and more biocompatible labeling. vectorlabs.comnih.gov

Strategies for Reaction Optimization and Minimizing Background in Diverse Biological Environments

Achieving high signal-to-noise ratios is paramount in fluorescence imaging. This requires both optimizing the specific labeling reaction and minimizing sources of background fluorescence.

Reaction Optimization:

The efficiency of the CuAAC reaction with this compound can be fine-tuned through several strategies:

Copper Concentration: The picolyl azide group allows for a significant reduction in the required copper concentration. nih.govbroadpharm.com Optimizing the copper level is a balance between maximizing reaction rate and minimizing cytotoxicity. For live-cell labeling, concentrations between 10-50 µM CuSO4 are often effective and well-tolerated. nih.govfrontiersin.org

Copper(I)-Stabilizing Ligands: The use of water-soluble Cu(I) ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is highly recommended. nih.govjenabioscience.com These ligands accelerate the cycloaddition, maintain the copper in its active Cu(I) state, and protect biomolecules from copper-mediated oxidative damage. nih.govresearchgate.net A synergistic effect has been observed where the combination of a picolyl azide and a ligand like THPTA yields the best results at low copper concentrations. frontiersin.org

Reducing Agent: The Cu(I) catalyst is typically generated in situ from a Cu(II) source like CuSO4 using a reducing agent. nih.gov Sodium ascorbate (B8700270) is the most common choice, but its byproducts can sometimes react with proteins. nih.gov It is crucial to add the ascorbate last to the reaction mixture after the copper and ligand have been combined. nih.gov

Buffer Choice: While phosphate-buffered saline (PBS) is common, copper can precipitate in phosphate-containing buffers. researchgate.net Using buffers like Tris or HEPES can improve catalyst solubility and reaction efficiency. researchgate.netthermofisher.com

Minimizing Background Fluorescence:

Background signal can originate from unbound probes, nonspecific binding, and cellular autofluorescence. thermofisher.com

Washing: Thorough washing steps after the labeling reaction are essential to remove any unbound this compound. thermofisher.com

Optimizing Probe Concentration: Titrating the concentration of the fluorescent azide is critical. Using the lowest effective concentration will help reduce nonspecific binding and background. thermofisher.comthermofisher.com A starting concentration of 5 µM, with titration down, is often recommended. thermofisher.com

Blocking: In applications involving fixed cells or tissues, using a blocking agent can help to reduce nonspecific binding of the probe to cellular components.

Choice of Media: For live-cell imaging, performing the final imaging step in an optically clear, buffered saline solution or a specialized low-background medium (like Gibco™ FluoroBrite™ DMEM) can significantly reduce background fluorescence from the medium itself. thermofisher.com

Addressing Autofluorescence: Cellular autofluorescence, often from flavins and other endogenous molecules, can be a challenge, particularly in the green channel. nih.gov While difficult to eliminate completely, advanced imaging techniques, such as using probes with long fluorescence lifetimes and time-gated microscopy, can help distinguish the specific signal from autofluorescence. nih.gov

Future Prospects in Multi-Omics Integration and Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, which requires integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. nih.gov Fluorescent probes like this compound are poised to play a crucial role in this integration by providing spatial and temporal information that is often missing from traditional mass spectrometry-based omics approaches. nih.gov

The bioorthogonal nature of click chemistry allows for the specific labeling of alkyne-modified biomolecules—such as proteins, glycans, or nucleic acids—within a complex cellular environment. axispharm.comaxispharm.com By metabolically incorporating alkyne-bearing precursors, researchers can tag newly synthesized populations of these molecules. Subsequent labeling with this compound enables their visualization and quantification via fluorescence microscopy or flow cytometry.

The future lies in combining these targeted labeling strategies with global omics data. For instance:

Proteomics: A proteomics experiment might identify a set of proteins that are upregulated under certain conditions. By metabolically labeling newly synthesized proteins with an alkyne analog and tagging them with this compound, researchers can visualize the subcellular localization and dynamics of this entire subset of the proteome, adding a spatial dimension to the mass spectrometry data.

Glycomics: Changes in glycosylation are hallmarks of many diseases. Alkyne-modified sugars can be metabolically incorporated into cellular glycans and imaged with this compound. This allows for the spatial mapping of glycosylation changes, which can then be correlated with glycomic and transcriptomic data to build a more complete picture of the disease state.

By enabling the visualization of specific classes of biomolecules in situ, this compound can help validate findings from omics studies and provide the crucial spatial context needed to construct comprehensive models of cellular networks and pathways. nih.gov

Emerging Applications in Chemical Biology and Translational Biomedical Research

The robust and biocompatible nature of the labeling reaction afforded by this compound opens up numerous avenues in chemical biology and translational research.

Emerging Chemical Biology Applications:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to target active enzymes in their native cellular context. An alkyne-modified probe that covalently binds to the active site of an enzyme family can be used to tag these active enzymes. Subsequent ligation with this compound allows for the visualization and identification of changes in enzyme activity across the proteome. researchgate.net

Dynamic Processes Monitoring: The fast reaction kinetics of picolyl azides are ideal for capturing dynamic biological processes. For example, "supersensitive click chemistry" has been used to monitor dynamic glycosylation in vivo, providing insights into how these modifications change in real-time in a living organism. vectorlabs.comjenabioscience.com

Translational Biomedical Research:

High-Sensitivity Diagnostics: The ability to detect low-abundance biomolecules with high signal-to-noise makes this probe a candidate for developing highly sensitive diagnostic assays. vectorlabs.combroadpharm.com For example, it could be used to detect alkyne-labeled biomarkers in patient samples.

Targeted Cancer Imaging and Therapy: Cancer cells often exhibit altered metabolic pathways. wiley.com By supplying cancer cells with an alkyne-modified metabolite that they preferentially uptake, it may be possible to achieve tumor-specific labeling. rsc.org Attaching this compound could allow for fluorescent imaging of tumors. Further, this targeting strategy could be adapted for therapeutic purposes, where the azide is attached to a drug molecule, guiding it specifically to the cancer cells. wiley.com

The continued development of bioorthogonal chemistry, driven by advanced probes like this compound, promises to further bridge the gap between basic chemical biology and clinical applications, offering new tools for understanding, diagnosing, and treating human disease.

Q & A

Q. What are the critical parameters for designing a Click-iT reaction using APDye 488 Picolyl Azide?

this compound is optimized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

  • Reagent ratio : A 1:400 dilution of this compound is typically used in reaction buffers containing copper protectants to minimize quenching .
  • Incubation : Reactions are performed at room temperature (RT) for 30 minutes, followed by PBS washes to remove unreacted dye .
  • Controls : Include a no-copper control to confirm specificity, as copper is essential for catalysis .

Q. How should this compound be stored to maintain stability?

Store the dye at -20°C in a dark, dry environment to prevent degradation of the azide group and fluorophore. Avoid freeze-thaw cycles by aliquoting the reagent .

Q. What experimental setups are suitable for detecting APDye 488 fluorescence?

Use a 488 nm laser for excitation and a 530/30 nm bandpass emission filter for optimal detection. For flow cytometry or microscopy, validate spectral overlap with other fluorophores (e.g., PE-Cy5.5) to avoid crosstalk .

Q. How can researchers validate successful conjugation of this compound to alkyne-tagged biomolecules?

  • Gel electrophoresis : Monitor shifts in molecular weight post-conjugation.
  • Fluorescence quenching assays : Compare fluorescence intensity before and after copper addition to confirm reaction completion .

Advanced Research Questions

Q. How can researchers resolve inconsistent labeling efficiency in CuAAC reactions with this compound?

Inconsistent labeling may arise from:

  • Copper availability : Ensure fresh copper(I) reagents (e.g., TBTA ligand) are used to stabilize the catalytic complex .
  • pH sensitivity : APDye 488 is pH-insensitive (pH 4–10), but reaction buffers should maintain pH 7.4 to preserve biomolecule integrity .
  • Purity of alkyne substrates : Verify alkyne functionality via mass spectrometry or orthogonal labeling assays .

Q. What strategies enable multiplexed detection using this compound alongside other fluorophores?

  • Spectral unmixing : Pair APDye 488 (emission ~515 nm) with far-red dyes (e.g., Cy5.5, emission ~694 nm) to minimize overlap.
  • Sequential staining : Perform Click-iT reactions first, followed by immunostaining with secondary antibodies conjugated to spectrally distinct dyes .

Q. How should researchers address contradictory fluorescence signals in live-cell imaging studies?

  • Artifact control : Include cells treated with a Click-iT reaction lacking copper to exclude non-specific background .
  • Photobleaching mitigation : Limit exposure time and use antifade mounting agents. APDye 488 has high photostability but may degrade under prolonged illumination .

Q. What methodologies support quantitative analysis of APDye 488-labeled biomolecules in complex samples?

  • Standard curve calibration : Use known concentrations of alkyne-tagged standards (e.g., O-propargyl-puromycin) to correlate fluorescence intensity with labeling density .
  • Mass spectrometry : Confirm conjugation sites and stoichiometry via proteomic analysis after enzymatic digestion .

Data Analysis and Validation

Q. Table 1: Key Fluorescence Properties of this compound

ParameterValue/RangeReference
Excitation wavelength488 nm
Emission wavelength515–530 nm
Quantum yield~100% (pH 4–10)
Storage conditions-20°C, dark, desiccated

Q. Table 2: Troubleshooting Common Experimental Issues

IssueSolutionReference
Low fluorescence signalIncrease reaction time to 45 min or optimize copper concentration
Non-specific backgroundInclude no-alkyne/no-copper controls; wash with PBS + 0.1% Tween-20
Spectral overlapUse narrow-bandpass filters or sequential imaging

Methodological Best Practices

  • Reproducibility : Document reagent lot numbers, instrument settings, and software versions in appendices .
  • Ethical citation : Reference primary literature for established protocols (e.g., Click-iT kits) rather than reproducing detailed steps .
  • Data transparency : Include raw fluorescence intensity values and statistical analyses (e.g., ANOVA for multiple comparisons) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.